

Potential therapeutic targets of 4-Bromo-6-methyl-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-6-methyl-1H-indazole

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An In-Depth Technical Guide to the Potential Therapeutic Targets of **4-Bromo-6-methyl-1H-indazole**

Abstract

4-Bromo-6-methyl-1H-indazole is a versatile heterocyclic compound that, while primarily recognized as a key intermediate in synthetic chemistry, holds significant untapped potential as a scaffold for the development of novel therapeutic agents. Its unique structural features, including the indazole core, a bromine atom amenable to cross-coupling reactions, and a methyl group, provide a foundation for the design of potent and selective modulators of various biological targets. This guide delineates the postulated therapeutic targets of **4-Bromo-6-methyl-1H-indazole**, drawing parallels from the well-established bioactivities of structurally related indazole derivatives. We will explore its potential in oncology and neurology, with a particular focus on kinase inhibition, as well as its prospective role as an antibacterial agent targeting the FtsZ protein. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with mechanistic insights, proposed experimental workflows, and a robust framework for future investigation.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine base of ATP and engage in crucial hydrogen bonding interactions within the

active sites of various enzymes.^{[1][2]} This has led to the successful development of several FDA-approved drugs containing the indazole core, particularly in the realm of oncology.^{[3][4][5]} **4-Bromo-6-methyl-1H-indazole** serves as a valuable building block in this context, offering a strategic point for chemical modification to enhance potency and selectivity for specific biological targets.^[6] Its applications are primarily seen in pharmaceutical development for anti-cancer agents and in biochemical research to investigate enzyme and receptor mechanisms.^[6]

Postulated Therapeutic Target Class I: Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole scaffold is a well-established kinase inhibitor template.^[2] Derivatives of bromo-indazoles have been extensively explored as potent inhibitors of various kinases, playing a crucial role in cell signaling pathways that govern cell proliferation, survival, and angiogenesis.^[2]

Scientific Rationale

The bromine atom at the 4-position of **4-Bromo-6-methyl-1H-indazole** provides a reactive handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of chemical space around the core scaffold to optimize interactions with the ATP-binding pocket of specific kinases. A patent for 1H-indazole derivatives as VEGFR-2 kinase inhibitors underscores the potential of this scaffold in targeting angiogenesis.^[7]

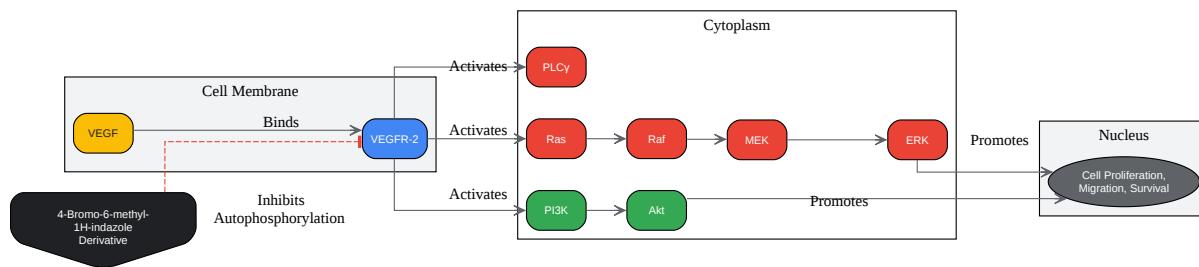
Key Kinase Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a reduction in growth and proliferation.

Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling

cascade involving key pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.



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Caption: Postulated inhibition of the VEGFR-2 signaling pathway by a **4-Bromo-6-methyl-1H-indazole** derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a synthesized derivative of **4-Bromo-6-methyl-1H-indazole** against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- Test compound (dissolved in DMSO)

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well white microplates

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
- Assay Plate Preparation: Add 5 µL of assay buffer to all wells. Add 1 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
- Kinase Reaction Initiation: Add 2 µL of a mixture of VEGFR-2 and the peptide substrate to each well. Incubate for 10 minutes at room temperature.
- ATP Addition: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
- Incubation: Incubate the plate at 30°C for 1 hour.
- Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation

Compound	Target Kinase	IC ₅₀ (nM)
Derivative 1	VEGFR-2	Experimental Value
Pazopanib (Control)	VEGFR-2	Literature Value

Postulated Therapeutic Target Class II: Bacterial Cell Division

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The indazole scaffold has shown promise in this area.

Scientific Rationale

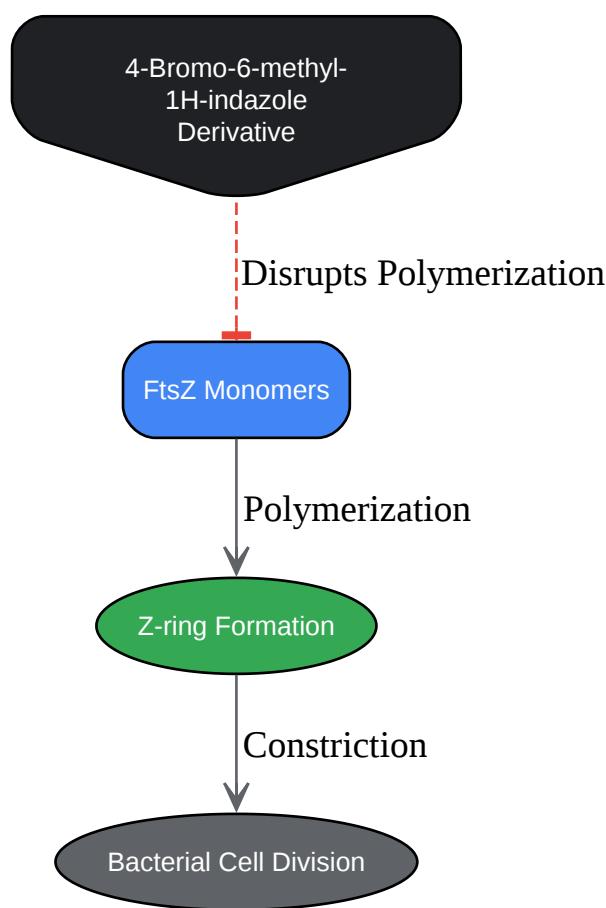
A study has reported the design and synthesis of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).^[8] FtsZ is a crucial protein in bacterial cell division and is a highly conserved homolog of eukaryotic tubulin. Its inhibition leads to filamentation and eventual cell death, making it an attractive target for new antibiotics.

Key Bacterial Target: Filamentous temperature-sensitive protein Z (FtsZ)

FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts to divide the cell.

Mechanism of Action

Inhibitors of FtsZ can disrupt its polymerization dynamics, either by preventing polymerization or by promoting bundling of filaments, both of which disrupt the formation of a functional Z-ring.



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Caption: Postulated mechanism of FtsZ inhibition by a **4-Bromo-6-methyl-1H-indazole** derivative.

Experimental Protocol: In Vitro FtsZ Polymerization Assay

This protocol describes a light scattering assay to monitor the polymerization of FtsZ in the presence of a test compound.

Materials:

- Purified FtsZ protein (from *Staphylococcus aureus* or *Escherichia coli*)
- Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂)

- GTP (Guanosine triphosphate)
- Test compound (dissolved in DMSO)
- 96-well clear microplate
- Spectrophotometer or plate reader capable of measuring light scattering at 340 nm

Procedure:

- Compound and Protein Preparation: Prepare serial dilutions of the test compound in the polymerization buffer. Keep the FtsZ protein on ice.
- Assay Plate Setup: Add the test compound dilutions to the wells of the microplate. Add the FtsZ protein to each well. Include positive (no inhibitor) and negative (no GTP) controls.
- Reaction Initiation: Initiate polymerization by adding GTP to each well.
- Measurement: Immediately begin monitoring the change in light scattering at 340 nm every 30 seconds for 20 minutes at 37°C.
- Data Analysis: Plot the light scattering intensity over time. Calculate the initial rate of polymerization for each compound concentration. Determine the IC₅₀ value by plotting the initial rates against the compound concentration.

Data Presentation

Compound	Target Organism	FtsZ IC ₅₀ (μM)	MIC (μg/mL)
Derivative 2	S. aureus	Experimental Value	Experimental Value
PC190723 (Control)	S. aureus	Literature Value	Literature Value

Conclusion

4-Bromo-6-methyl-1H-indazole represents a promising starting point for the development of novel therapeutics. Its amenability to chemical modification allows for the generation of compound libraries that can be screened against a variety of targets. Based on the established activities of related indazole derivatives, protein kinases and the bacterial cell division protein

FtsZ stand out as high-potential therapeutic targets. The experimental frameworks provided in this guide offer a clear path for the validation of these targets and the characterization of novel inhibitors derived from the **4-Bromo-6-methyl-1H-indazole** scaffold. Further investigation into these and other potential targets is warranted to fully realize the therapeutic potential of this versatile molecule.

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